molecular formula C21H34O2 B13416373 5beta-Pregnan-20alpha-ol-3-one CAS No. 54353-11-6

5beta-Pregnan-20alpha-ol-3-one

Cat. No.: B13416373
CAS No.: 54353-11-6
M. Wt: 318.5 g/mol
InChI Key: DYVGYXXLXQESJE-WTVMURBBSA-N
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Description

5beta-Pregnan-20alpha-ol-3-one: is a 3-oxo-5β-steroid that is 5β-pregnan-3-one carrying an additional 20α-hydroxy substituent. It is a naturally occurring steroid hormone with the molecular formula C21H34O2 and a molecular weight of 318.49 g/mol . This compound is part of the pregnane steroid family and is known for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Pregnan-20alpha-ol-3-one typically involves the reduction of progesterone. The process includes the use of specific enzymes such as 5β-reductase and 3α-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of progesterone to 5β-dihydroprogesterone, which is then further reduced to this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same enzymatic reduction pathways used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5beta-Pregnan-20alpha-ol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group at the 20α position to a ketone.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 5beta-Pregnan-20alpha-ol-3-one is used as a precursor for the synthesis of other steroid hormones and derivatives. It serves as a model compound for studying steroid chemistry and enzymatic reactions.

Biology: Biologically, this compound is significant in the study of steroid metabolism and hormone regulation. It is used in research to understand the role of steroid hormones in various physiological processes.

Medicine: In medicine, this compound has potential therapeutic applications due to its neuroactive properties. It is studied for its effects on the central nervous system, including its potential use as an anxiolytic and anticonvulsant .

Industry: Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive steroids .

Mechanism of Action

5beta-Pregnan-20alpha-ol-3-one exerts its effects primarily through modulation of the γ-aminobutyric acid (GABA) A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This modulation results in sedative, anxiolytic, and anticonvulsant effects . The compound also interacts with other molecular targets, including glycine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one): Similar in structure but differs in the stereochemistry at the 5 position.

    Pregnanolone (3α-Hydroxy-5β-pregnan-20-one): Closely related but with different stereochemistry at the 3 position.

    Epipregnanolone (3β-Hydroxy-5β-pregnan-20-one): Another stereoisomer with different hydroxyl group orientation.

Uniqueness: 5beta-Pregnan-20alpha-ol-3-one is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological effects. Its ability to modulate GABA A receptors distinguishes it from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

54353-11-6

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

DYVGYXXLXQESJE-WTVMURBBSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

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